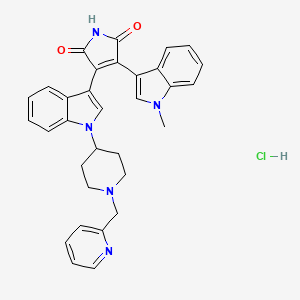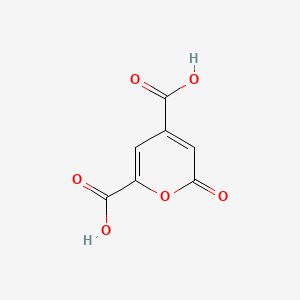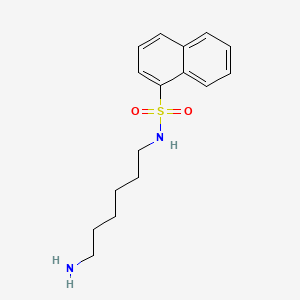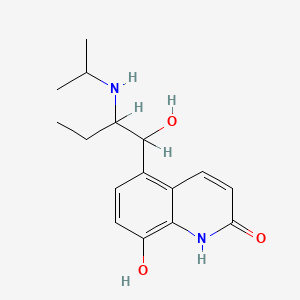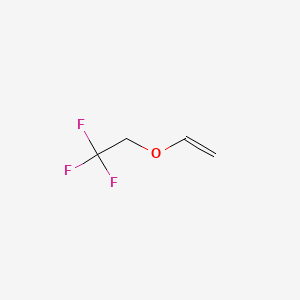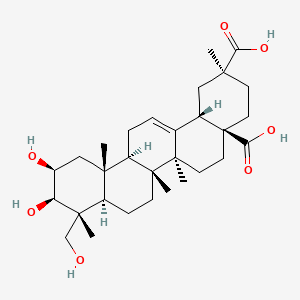
Jaligonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaligonic acid is a natural product found in Phytolacca americana, Phytolacca acinosa, and other organisms with data available.
Applications De Recherche Scientifique
Role in Plant Regulation and Stress Response
Jasmonic acid (JA), known as Jaligonic acid, plays a significant role as an endogenous growth-regulating substance in higher plants. It's notably recognized for its involvement in plant responses to various abiotic stresses such as cold, drought, salinity, and heavy metals. The JA signaling pathways are crucial in integrating regulatory transcription factors and related genes to combat environmental stress. The JA signaling pathway, particularly the JAZ-MYC module, is central to this process. Moreover, JA interacts with other phytohormones like abscisic acid (ABA), ethylene (ET), and salicylic acid (SA), showing both synergistic and antagonistic effects in resisting environmental stress (Wang et al., 2020).
Crosstalk with Other Phytohormones
Jasmonic acid and its derivatives are integral in the complex network of plant hormone signaling. This complex signaling is not just restricted to stress responses but extends to various developmental processes. Studies reveal that JA has multifarious interactions with other hormone signaling pathways such as auxin, gibberellic acid (GA), and salicylic acid. These interactions are crucial in mediating defense responses against various biotic and abiotic stresses. JA's role extends to facilitating beneficial plant-microbe interactions, like those with plant growth-promoting rhizobacteria (PGPR) and arbuscular mycorrhizal fungi (Dar et al., 2015).
Involvement in Plant Growth and Development
Jasmonic acid is a key regulator in plant growth and development. It’s synthesized from lipid constituents and plays a pivotal role in various plant responses. From its involvement in the defense against herbivores and necrotrophic pathogens to its role in alleviating abiotic stresses like UV stress, osmotic stress, and heavy metal stress, JA's influence is widespread. Its signaling mechanism involves a complex interaction with other phytohormones, highlighting its integral role in the plant's response to environmental challenges (Wasternack & Hause, 2013).
Future Directions
The continuing research on Jasmonic acid and its derivatives opens avenues for developing new therapeutic applications in related fields. The exploration of its synthetic pathways, biological activities, and the interaction with other phytohormones provides a foundation for future innovations. The anticipation that several analogs of JA can be advanced to preclinical and clinical studies underscores the potential of this compound in contributing to advancements in plant sciences and beyond (Ghasemi Pirbalouti et al., 2014).
Propriétés
Numéro CAS |
51776-39-7 |
|---|---|
Formule moléculaire |
C30H46O7 |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-25(23(34)35)10-12-30(24(36)37)13-11-28(4)17(18(30)14-25)6-7-21-26(2)15-19(32)22(33)27(3,16-31)20(26)8-9-29(21,28)5/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,25-,26-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
OWODMVTTWPVWQA-COFJZONBSA-N |
SMILES isomérique |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Synonymes |
jaligonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



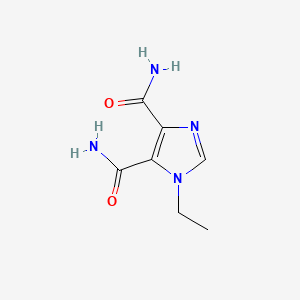
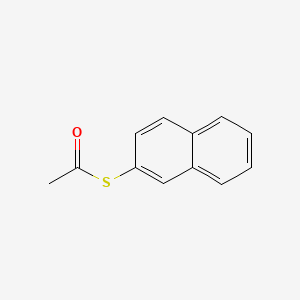
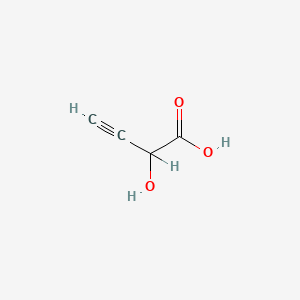
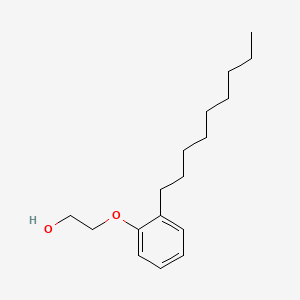
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)


